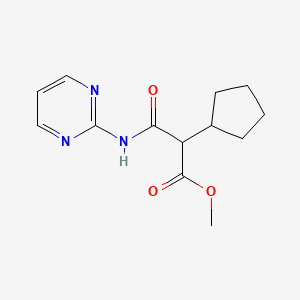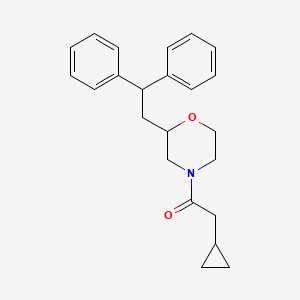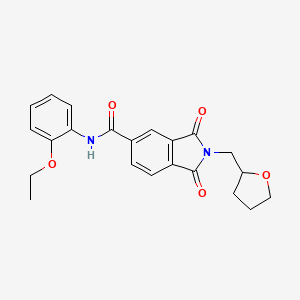![molecular formula C24H23N5O3S2 B4008084 ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)
ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate involves complex chemical reactions aiming to achieve desired molecular architecture. A study by Nagatsu and Irikura (1981) illustrates the synthesis of a structurally related antibacterial agent, demonstrating the use of carbon-14 labeling for metabolic studies, highlighting two synthesis routes with varied yields (Nagatsu & Irikura, 1981). Such methodologies can be indicative of the synthetic approaches applicable to the target compound.
Molecular Structure Analysis
Analysis of the molecular structure of quinoxaline and piperazine derivatives, including ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, focuses on understanding the arrangement of atoms within the compound. Research on related compounds, like those by Moustafa (2000), provides insights into molecular configurations, including the formation of quinoxalinecarboazides and their derivatives through reactions like chlorination and thionation (Moustafa, 2000).
Chemical Reactions and Properties
The chemical behavior of ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate involves its interaction with various reagents and conditions. For instance, the study by Ishii et al. (1997) on the rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene showcases novel carbonylation reactions at a C−H bond in the piperazine ring, relevant for understanding the compound's chemical reactivity (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. The study of organic crystal engineering, as discussed by Weatherhead-Kloster et al. (2005), explores hydrogen-bond association and polymorphism, which are essential aspects of physical properties relevant to ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate (Weatherhead-Kloster et al., 2005).
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex quinoxaline derivatives, including structures related to ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, involves multi-step reactions that yield various intermediates and end products with potential biological activities. For instance, the chlorination, thionation, and reaction with hydrazine hydrate of quinoxalinecarboazides lead to the production of diverse derivatives, showcasing the compound's chemical versatility and potential for generating novel molecules with enhanced properties (O. S. Moustafa, 2000).
Biological Activities
The research into novel fluoroquinolones, designed and synthesized for in vivo activity against Mycobacterium tuberculosis, indicates the therapeutic potential of quinoxaline derivatives. These compounds, including ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, demonstrate significant activity, comparable to established treatments, highlighting their potential as antimycobacterial agents (A. Shindikar & C. Viswanathan, 2005).
Antimicrobial and Antifungal Evaluation
The synthesis and evaluation of antimicrobial and antifungal activities of quinoxaline derivatives reveal the compound's potential in combating microbial infections. For example, novel pyrazolo[3,4-d]pyrimidine derivatives, which share structural features with ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, have been synthesized and shown to possess potent antimicrobial properties, suggesting the compound's utility in developing new antibacterial and antifungal agents (B. S. Holla et al., 2006).
properties
IUPAC Name |
ethyl 4-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-2-32-24(31)29-11-9-28(10-12-29)23(30)25-16-7-8-17-18(15-16)27-22(20-6-4-14-34-20)21(26-17)19-5-3-13-33-19/h3-8,13-15H,2,9-12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRNPUMQPYRSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)
![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)
![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)
![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)
![1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)
![5-(5-bromo-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4008038.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)
